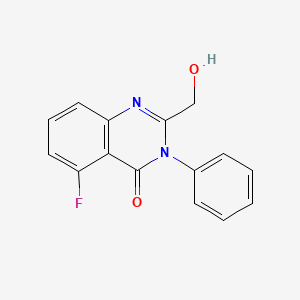
Z-D-Gla(OtBu)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Gla(OtBu)2-OH typically involves the protection of glutamic acid derivatives. The process includes the use of tert-butyl (OtBu) groups to protect the carboxyl groups and a benzyloxycarbonyl (Z) group to protect the amino group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
Z-D-Gla(OtBu)2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to remove protective groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of deprotected amino acids .
Scientific Research Applications
Z-D-Gla(OtBu)2-OH is widely used in scientific research, particularly in the following fields:
Chemistry: As a building block for the synthesis of γ-carboxyglutamic acid derivatives.
Biology: In the study of post-translational modifications and protein interactions.
Medicine: For research into blood coagulation factors and related disorders.
Industry: In the development of novel biomolecules and pharmaceuticals
Mechanism of Action
The mechanism of action of Z-D-Gla(OtBu)2-OH involves its role as a precursor in the synthesis of γ-carboxyglutamic acid. This modification is crucial for the binding of calcium ions, which is essential for the biological activity of certain proteins, such as blood coagulation factors. The molecular targets include specific glutamic acid residues that undergo carboxylation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gla(OtBu)2-OH: Another protected form of γ-carboxyglutamic acid used in peptide synthesis.
Boc-Gla(OtBu)2-OH: A similar compound with different protective groups used for similar applications.
Uniqueness
Z-D-Gla(OtBu)2-OH is unique due to its specific protective groups, which provide stability and facilitate its use in various synthetic applications. Its role in the synthesis of γ-carboxyglutamic acid makes it particularly valuable in research related to blood coagulation and protein interactions .
Properties
Molecular Formula |
C21H30N2O8 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H30N2O8/c1-20(2,3)30-18(27)23(19(28)31-21(4,5)6)12-15(16(24)25)22-17(26)29-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |
InChI Key |
VSZYURDBEBEHJC-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
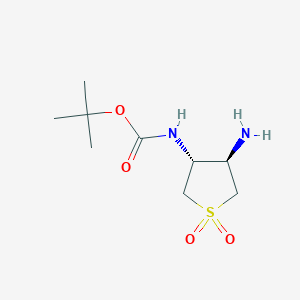
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
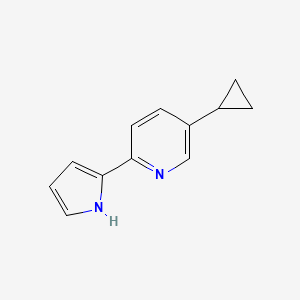
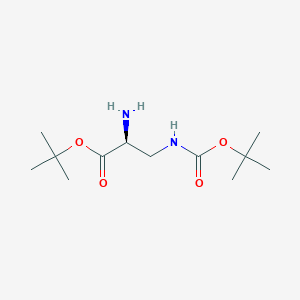
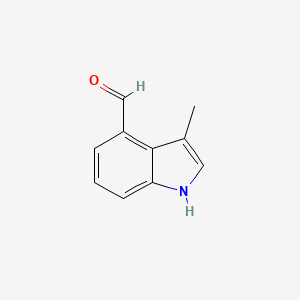

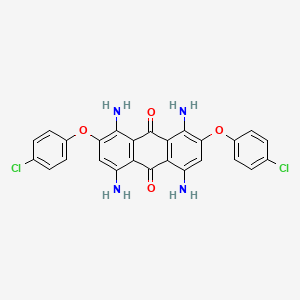
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
